molecular formula C2H6N2O2 B021945 2-Hydroxyacetohydrazide CAS No. 3530-14-1

2-Hydroxyacetohydrazide

Cat. No. B021945
CAS RN: 3530-14-1
M. Wt: 90.08 g/mol
InChI Key: LIUCWHQVLKSECA-UHFFFAOYSA-N
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Description

2-Hydroxyacetohydrazide (2-HAH) is a compound that has been used in a variety of scientific research applications, including drug synthesis and biochemical research. It is a versatile compound that can be used in a variety of laboratory experiments and has a variety of biochemical and physiological effects.

Scientific Research Applications

  • Antiviral Applications : Hydroxychloroquine, a derivative, has shown potent in vitro activity against SARS-CoV-2, with recommended doses for treating the infection (Yao et al., 2020). However, its efficacy and safety are still under scrutiny, with some studies indicating its ineffectiveness and the need for more clinical trials (Pastick et al., 2020).

  • Cancer Research : 2-Hydroxyglutarate, another derivative, shows promise as a noninvasive biomarker for diagnosing and monitoring treatment of cancers with IDH mutations (Andronesi et al., 2013). Various compounds synthesized from 2-Hydroxyacetohydrazide derivatives demonstrate significant anticancer activity against different cancer types (Mohareb & Abdelaziz, 2013).

  • Antibacterial Research : Certain derivatives exhibit high bactericidal activity against Gram-positive bacteria, indicating potential as effective antibiotics (Popiołek & Biernasiuk, 2016).

  • Antihypertensive Potential : New p-hydroxybenzohydrazide derivatives have shown significant antihypertensive activity, suggesting potential in the development of antihypertensive agents through 3D-QSAR studies (Bhole & Bhusari, 2011).

  • Tuberculosis Treatment : 3-Hydroxy-1-benzofuran-2-carbohydrazide demonstrates strong anti-TB activity, indicating its potential in anti-tuberculosis drug development (Thorat et al., 2016).

Safety and Hazards

The safety information for 2-Hydroxyacetohydrazide indicates that it is potentially dangerous . The hazard statements include H228, H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing face, hands, and any exposed skin thoroughly after handling .

properties

IUPAC Name

2-hydroxyacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O2/c3-4-2(6)1-5/h5H,1,3H2,(H,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUCWHQVLKSECA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00325588
Record name 2-Hydroxyacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00325588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3530-14-1
Record name 2-Hydroxyacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00325588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-hydroxyacetohydrazide exhibit anti-inflammatory activity?

A1: While the exact mechanism of action is still under investigation, research suggests that this compound exerts its anti-inflammatory effects by inhibiting trypsin, a serine protease involved in inflammatory processes. [] This inhibition likely disrupts inflammatory pathways, leading to a reduction in inflammation. Further research is needed to fully elucidate the downstream effects and specific molecular targets involved.

Q2: What is the significance of the higher anti-inflammatory activity observed in methanol extracts of Ammodaucus leucotrichus seeds compared to n-hexane extracts?

A2: Gas chromatography–mass spectrometry (GC–MS) analysis revealed the presence of this compound in the methanol extract but not in the n-hexane extract of Ammodaucus leucotrichus seeds. [] This finding, coupled with the superior anti-inflammatory activity of the methanol extract, suggests that this compound contributes significantly to the therapeutic potential of Ammodaucus leucotrichus.

Q3: How does the structure of this compound derivatives influence their anti-inflammatory activity?

A3: Research has shown that modifications to the basic structure of this compound can significantly impact its anti-inflammatory activity. [] For instance, introducing specific substituents on the phenyl ring of N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide led to variations in potency compared to the parent compound and the reference drug, Indomethacin. These findings highlight the importance of structure-activity relationship (SAR) studies in optimizing the design of more potent and selective anti-inflammatory agents derived from this compound.

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